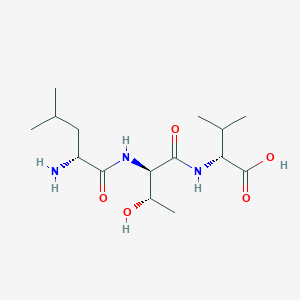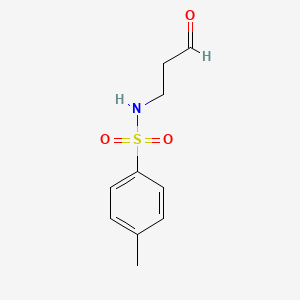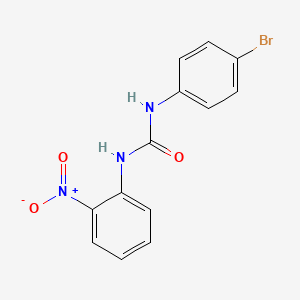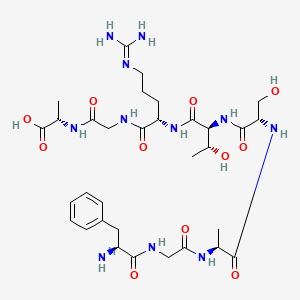
D-Leucyl-D-threonyl-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Leucyl-D-threonyl-D-valine is a tripeptide composed of three amino acids: D-leucine, D-threonine, and D-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Leucyl-D-threonyl-D-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the resin-bound amino acid reacts with the carboxyl group of the incoming protected amino acid, forming a peptide bond.
Deprotection: The protecting group on the amino acid is removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
D-Leucyl-D-threonyl-D-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable leaving group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine hydroxyl group can yield a ketone or aldehyde, while reduction of the peptide backbone can produce alcohols.
Scientific Research Applications
D-Leucyl-D-threonyl-D-valine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of novel materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of D-Leucyl-D-threonyl-D-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-threonyl-L-valine: The L-isomer of the tripeptide, which may have different biological activity and stability.
D-Leucyl-D-seryl-D-valine: A similar tripeptide with serine instead of threonine, affecting its chemical properties and reactivity.
D-Leucyl-D-threonyl-D-isoleucine: Another tripeptide with isoleucine replacing valine, altering its hydrophobicity and interaction with molecular targets.
Uniqueness
D-Leucyl-D-threonyl-D-valine is unique due to its specific sequence of D-amino acids, which can confer resistance to enzymatic degradation and enhance its stability in biological systems. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
628282-04-2 |
|---|---|
Molecular Formula |
C15H29N3O5 |
Molecular Weight |
331.41 g/mol |
IUPAC Name |
(2R)-2-[[(2R,3S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H29N3O5/c1-7(2)6-10(16)13(20)18-12(9(5)19)14(21)17-11(8(3)4)15(22)23/h7-12,19H,6,16H2,1-5H3,(H,17,21)(H,18,20)(H,22,23)/t9-,10+,11+,12+/m0/s1 |
InChI Key |
AIQWYVFNBNNOLU-IRCOFANPSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate](/img/structure/B14214513.png)
![1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214517.png)


![3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene](/img/structure/B14214538.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-](/img/structure/B14214544.png)
![1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14214552.png)
![3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14214567.png)

![[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14214581.png)
![Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate](/img/structure/B14214587.png)


